molecular formula C10H9NO2S B5505536 2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one CAS No. 80414-38-6

2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B5505536
CAS RN: 80414-38-6
M. Wt: 207.25 g/mol
InChI Key: PGKSCHJJGGOMPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]-1,3-oxazine compounds involves intricate reactions that allow for the formation of the core structure. An example includes the ANRORC reaction mechanism starting from specific oxazines, leading to the generation of thieno[3,4-d]pyrimidincarboxylic acids through an unusual ring transformation (Briel, 1998). This method highlights the complexity and creativity required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of cyclopenta and related compounds has been studied through various spectroscopic methods, including NMR. For instance, the stereostructures of cis-fused cyclopenta derivatives were explored using 1H, 13C, and 15N NMR spectroscopy, revealing insights into their conformations and chemical behavior in solution (Tähtinen et al., 2002).

Chemical Reactions and Properties

The reactivity and chemical properties of thieno[2,3-d][1,3]oxazin-4-ones have been the subject of research due to their potential applications. For example, thieno[1,3]oxazin-4-ones were synthesized and investigated as inhibitors for enzymes like cholesterol esterase and acetylcholinesterase, demonstrating their biochemical significance and the impact of substituents on their activity (Pietsch & Gütschow, 2005).

Scientific Research Applications

Medicinal Chemistry Applications

  • Cholesterol Esterase and Acetylcholinesterase Inhibition : Compounds similar to 2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one have been synthesized and investigated for their inhibitory activity against cholesterol esterase (CEase) and acetylcholinesterase (AChE). One compound demonstrated significant inhibition of CEase with a Ki value of 630 nM, showcasing potential for therapeutic applications in diseases related to cholesterol metabolism (Pietsch & Gütschow, 2005).

Materials Science Applications

  • Supercapacitive Performances : Novel polymeric derivatives of a similar structural motif have been synthesized and evaluated for supercapacitor applications as electrode materials. These studies demonstrated specific capacitance values in the range of 285.6 F g−1 to 325.1 F g−1, indicating the potential of these materials in energy storage technologies (Ermiş, Yigit, & Güllü, 2013).

Synthetic Chemistry Applications

  • Stereochemical Studies and Cyclization Reactions : Research into the stereochemistry and cyclization reactions of compounds with similar structures has provided insights into the synthesis of cyclic amino alcohols and related compounds. These studies have implications for the synthesis of complex organic molecules with specific stereochemical configurations (Sohår & Bernáth, 1973).

Anticancer Activity

  • Anticancer Activity Evaluation : Some derivatives have been synthesized and evaluated for their anticancer activities. Notably, compounds showing significant in vitro cytotoxic activities against various cancer cell lines highlight the potential therapeutic applications of these molecules (Saad & Moustafa, 2011).

properties

IUPAC Name

10-methyl-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-5-11-9-8(10(12)13-5)6-3-2-4-7(6)14-9/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKSCHJJGGOMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150716
Record name 6,7-Dihydro-2-methyl-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80414-38-6
Record name 6,7-Dihydro-2-methyl-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80414-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-2-methyl-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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